(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride
Description
This compound is a synthetic acrylamide derivative featuring a 3,4-dimethoxyphenyl group, a piperazine ring substituted with a tosyl (p-toluenesulfonyl) moiety, and an ethyl linker connecting the acrylamide nitrogen to the piperazine. The hydrochloride salt enhances solubility, a common strategy in pharmaceutical chemistry to improve bioavailability . The (Z)-stereochemistry of the acrylamide double bond may influence its conformational stability and interaction with biological targets.
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]prop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S.ClH/c1-19-4-8-21(9-5-19)33(29,30)27-16-14-26(15-17-27)13-12-25-24(28)11-7-20-6-10-22(31-2)23(18-20)32-3;/h4-11,18H,12-17H2,1-3H3,(H,25,28);1H/b11-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNQTZLGLJUAMS-AJULUCINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride typically involves multiple steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Attachment of the Tosylpiperazine Moiety: The tosylpiperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a tosyl chloride derivative.
Final Assembly and Hydrochloride Formation: The final compound is assembled by coupling the intermediate products, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the acrylamide group, converting it to an amine or alcohol.
Substitution: The aromatic ring and piperazine moiety can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and strong bases (sodium hydride, potassium tert-butoxide) are commonly employed.
Major Products
Oxidation: Quinones, phenols, or other oxidized derivatives.
Reduction: Amines, alcohols, or reduced acrylamide derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating receptor binding, enzyme inhibition, or other biochemical processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of the tosylpiperazine moiety suggests potential activity at neurotransmitter receptors, while the acrylamide group could interact with nucleophiles in biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The most relevant structural analog identified in the provided evidence is (Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide (). Below is a comparative analysis:
Table 1: Structural and Hypothetical Property Comparison
Functional Implications
- Electron-Rich vs. In contrast, the 3-chlorophenyl group in the analog () introduces electron-withdrawing effects, which could alter binding affinity .
- Solubility and Pharmacokinetics: The tosylpiperazine moiety in the target compound likely improves water solubility compared to the thienopyrazole analog, which may require formulation aids for bioavailability .
- Stereochemistry: The (Z)-configuration in both compounds could enforce a planar orientation of the acrylamide, affecting target engagement.
Biological Activity
(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acrylamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Acrylamide core : Contributes to its reactivity and interaction with biological targets.
- Dimethoxyphenyl group : Imparts unique electronic properties and influences binding affinity.
- Piperazine moiety : Enhances solubility and pharmacokinetic profiles.
The molecular formula is with a molecular weight of approximately 433.01 g/mol.
1. CYP Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of cytochrome P450 enzymes, particularly CYP11A1. This inhibition can lead to altered steroidogenesis and has implications in treating conditions like hormone-dependent cancers .
2. GPR6 Modulation
The compound's structural analogs have shown promise as GPR6 modulators. GPR6 is a G protein-coupled receptor implicated in various neurological processes. Modulating this receptor could potentially lead to therapeutic strategies for neurodegenerative diseases .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves apoptosis induction through the activation of caspase pathways.
Antidepressant-like Effects
Preliminary animal studies suggest that the compound may exhibit antidepressant-like effects in behavioral models, potentially linked to its action on serotonin receptors. This finding opens avenues for exploring its use in treating mood disorders.
Case Study 1: Antitumor Efficacy
A study investigated the effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Apoptotic markers such as increased caspase-3 activity were observed, confirming its role in inducing programmed cell death.
| Treatment Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Relative Units) |
|---|---|---|
| 0 | 100 | 1 |
| 5 | 85 | 1.5 |
| 10 | 60 | 2 |
| 15 | 30 | 4 |
Case Study 2: Behavioral Assessment
In a rodent model of depression, administration of the compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests potential antidepressant properties warranting further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
